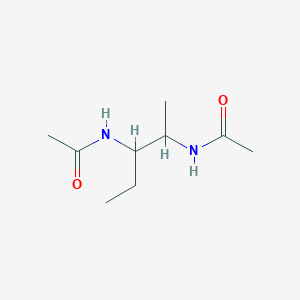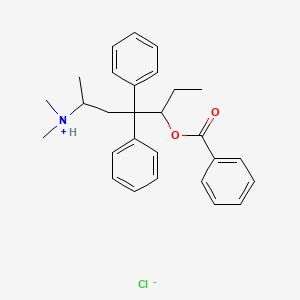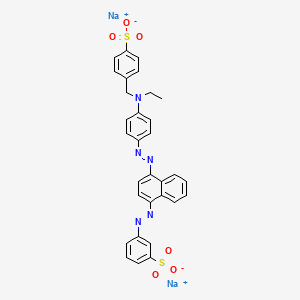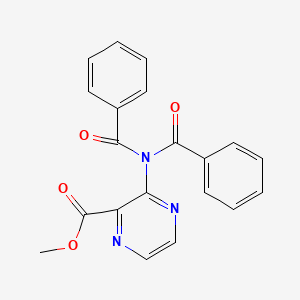
3-(3-Oxocyclopent-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Oxocyclopent-1-en-1-yl)benzonitrile: is an organic compound with the molecular formula C₁₂H₉NO It is characterized by a cyclopentenone ring fused to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentenone derivative with a benzonitrile precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile can undergo oxidation reactions, typically forming more oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of cyclopentanol derivatives.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized cyclopentenone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitrile and ketone groups. It may also serve as a probe for investigating biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile and ketone groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
- 3-(3-Oxocyclopent-1-en-1-yl)benzaldehyde
- 3-(3-Oxocyclopent-1-en-1-yl)benzoic acid
- 3-(3-Oxocyclopent-1-en-1-yl)benzamide
Comparison: Compared to its analogs, 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. The nitrile group can participate in a wider range of chemical reactions compared to aldehyde, carboxylic acid, or amide groups, making this compound more versatile in synthetic and research applications.
Propiedades
Número CAS |
849697-79-6 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-(3-oxocyclopenten-1-yl)benzonitrile |
InChI |
InChI=1S/C12H9NO/c13-8-9-2-1-3-10(6-9)11-4-5-12(14)7-11/h1-3,6-7H,4-5H2 |
Clave InChI |
XNUKZVIMHSJWHT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C1C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)



![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)




![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

